molecular formula C45H64N2O4 B15164842 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid CAS No. 477720-96-0

4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid

Cat. No.: B15164842
CAS No.: 477720-96-0
M. Wt: 697.0 g/mol
InChI Key: HLZMCBIYSJPOTE-UHFFFAOYSA-N
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Description

4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a benzoic acid moiety, which is a common organic acid. The presence of dodecyloxy groups adds to its hydrophobic characteristics, making it an interesting subject for research in materials science and chemistry.

Preparation Methods

The synthesis of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of p-carboxybenzenediazonium chloride, which is then reacted with an appropriate phenol derivative under alkaline conditions to form the diazenyl compound . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different nitrogen-containing products.

    Reduction: Reduction of the diazenyl group can yield amines, which are useful intermediates in organic synthesis.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .

Comparison with Similar Compounds

Similar compounds include other diazenylbenzoic acids and derivatives with different substituents on the aromatic rings. For example:

Properties

CAS No.

477720-96-0

Molecular Formula

C45H64N2O4

Molecular Weight

697.0 g/mol

IUPAC Name

4-[[4-[2-(3,4-didodecoxyphenyl)ethenyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C45H64N2O4/c1-3-5-7-9-11-13-15-17-19-21-35-50-43-34-27-39(37-44(43)51-36-22-20-18-16-14-12-10-8-6-4-2)24-23-38-25-30-41(31-26-38)46-47-42-32-28-40(29-33-42)45(48)49/h23-34,37H,3-22,35-36H2,1-2H3,(H,48,49)

InChI Key

HLZMCBIYSJPOTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O)OCCCCCCCCCCCC

Origin of Product

United States

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